(6-Chloro-5-méthylpyridin-3-yl)méthanol

Vue d'ensemble

Description

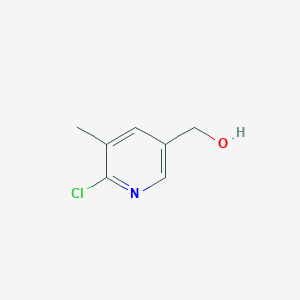

(6-Chloro-5-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.

The exact mass of the compound (6-Chloro-5-methylpyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Chloro-5-methylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-5-methylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse du Lumacaftor

(6-Chloro-5-méthylpyridin-3-yl)méthanol est un intermédiaire clé dans la synthèse du Lumacaftor . Lumacaftor est un médicament utilisé en association avec l'ivacaftor pour traiter la mucoviscidose chez les patients porteurs de deux copies de la mutation F508del du gène CFTR .

Inhibiteur de Kinase

Le composé est utilisé dans la synthèse d'inhibiteurs de kinases . Les inhibiteurs de kinases sont une classe de médicaments qui bloquent certaines enzymes (kinases) qui contribuent à la croissance cellulaire. Ils sont utilisés dans le traitement du cancer et de l'inflammation .

Synthèse du Pexidartinib

Pexidartinib, un médicament inhibiteur de kinase utilisé pour le traitement du ténosynovite à cellules géantes symptomatique (TGCT), un type rare de tumeur articulaire, peut être synthétisé en utilisant this compound . Il agit en inhibant plusieurs récepteurs tyrosine kinases, y compris le récepteur du facteur stimulant les colonies 1 (CSF-1R), les protéines proto-oncogènes c-Kit (c-Kit) et la tyrosine kinase-3 de type fms (Flt-3) .

Études de liaison des médicaments anticancéreux

This compound peut être utilisé dans des études de liaison des médicaments anticancéreux . Ces études sont cruciales pour comprendre l'interaction entre les médicaments et leurs protéines cibles, ce qui peut aider à la conception de médicaments plus efficaces .

Synthèse de dérivés de la pyridine

Ce composé peut être utilisé dans la synthèse de divers dérivés de la pyridine . Les dérivés de la pyridine ont une large gamme d'applications en chimie médicinale, notamment comme agents anti-inflammatoires, antiviraux et antibactériens .

Recherche pharmaceutique

This compound est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments . Sa structure unique en fait un bloc de construction précieux dans la synthèse de molécules complexes .

Activité Biologique

(6-Chloro-5-methylpyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (6-Chloro-5-methylpyridin-3-yl)methanol is C₆H₆ClN₁O, with a molecular weight of approximately 145.57 g/mol. The compound features a pyridine ring substituted with:

- A chloro group at the 6-position

- A methyl group at the 5-position

- A hydroxymethyl group at the 3-position

These functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.

The mechanism of action for (6-Chloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the chloro atom enhances its binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound's interactions with its targets .

Antibacterial Activity

Research indicates that (6-Chloro-5-methylpyridin-3-yl)methanol exhibits significant antibacterial activity. Notably, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies have demonstrated low MICs against several bacterial strains, indicating potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that (6-Chloro-5-methylpyridin-3-yl)methanol could be a promising candidate for further development as an antibacterial agent .

Case Studies and Research Findings

- Kynurenine 3-Monooxygenase Inhibition : A study explored the development of a series of kynurenine 3-monooxygenase inhibitors, where derivatives based on pyridine structures exhibited promising results in inhibiting enzyme activity at low concentrations. This suggests that compounds like (6-Chloro-5-methylpyridin-3-yl)methanol may have similar inhibitory effects .

- Antimicrobial Efficacy : In comparative studies with other derivatives, (6-Chloro-5-methylpyridin-3-yl)methanol was found to exhibit significant antimicrobial efficacy, particularly in inhibiting bacterial growth through mechanisms that target fatty acid synthesis pathways essential for bacterial survival .

Propriétés

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGILPAOAYLZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470586 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-21-3 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-chloro-5-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.